![molecular formula C18H12F2N4S B2955374 3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 896009-32-8](/img/structure/B2955374.png)
3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are used in a wide range of applications, including as building blocks in pharmaceuticals and agrochemicals . The specific compound you mentioned seems to be a derivative of 1,2,4-triazole, with additional functional groups attached to it.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles can vary widely depending on the specific compound and the conditions. For example, some 1,2,4-triazoles can undergo reactions with isothiocyanates to form 3-amino-[1,2,4]-triazolo pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the compound “3- (5- ( (2-FLUOROBENZYL)THIO)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE” has a molecular weight of 300.36 .Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that certain derivatives of the compound, specifically those with substitutions at the fluorobenzyl moiety, exhibit potent anticonvulsant properties. For instance, studies on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have shown significant activity against maximal electroshock-induced seizures in rats. These compounds, synthesized from phenylacetonitriles, revealed that derivatives with 2-fluorobenzyl substitutions were among the most effective, highlighting the importance of the fluorine atom in enhancing anticonvulsant activity (Kelley et al., 1995).
Antimicrobial Activity
The antimicrobial potential of triazolo[4,3-b]pyridazine derivatives has also been explored, with various studies synthesizing and evaluating the efficacy of these compounds against different bacterial strains. For example, novel triazolo[4,3-b]pyridazines have been synthesized and assessed for their anti-HAV (Hepatitis A virus) activity, showing promising results in inhibiting the virus in cell culture models (Shamroukh & Ali, 2008).
Anti-inflammatory and Analgesic Activities
Derivatives of the compound have been identified with considerable anti-inflammatory and analgesic properties. For instance, a study on 3,6-disubstituted 7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines revealed novel compounds that exhibited significant analgesic and anti-inflammatory effects in preclinical models, with minimal gastrointestinal toxicity, thereby indicating their therapeutic potential in treating inflammatory conditions (Aytaç et al., 2009).
Antitumor Activity
The antitumor activity of triazolo[4,3-b]pyridazine derivatives has been a subject of interest in medicinal chemistry. Some newly synthesized fused 1,2,4-triazole derivatives carrying a 2,4-dichloro-5-fluorophenyl moiety have shown in vitro antitumor activity against a panel of sixty cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, and others, with certain compounds exhibiting moderate to excellent growth inhibition (Bhat et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-fluorophenyl)-3-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4S/c19-14-7-5-12(6-8-14)16-9-10-17-21-22-18(24(17)23-16)25-11-13-3-1-2-4-15(13)20/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMAFAXWJRBSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.